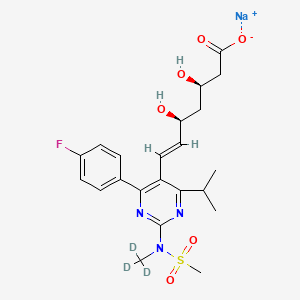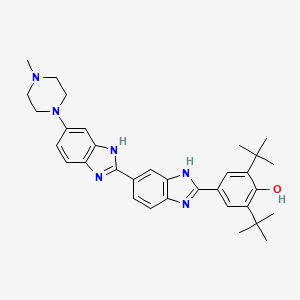
Chicago Sky Blue 6B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potent inhibitor of L-glutamate uptake into synaptic vesicles. Allosterically inhibits macrophage migration inhibitory factor (MIF) (IC50 = 0.81 μM); inhibits MIF proinflammatory activity.
Scientific Research Applications
Nonlinear Optical Properties
Chicago Sky Blue 6B doped in polyvinyl alcohol film exhibits significant nonlinear optical properties, making it useful in the development of optical limiting devices and in studies related to the behavior of materials under laser light exposure (Hassan, 2008).
Dye Degradation Studies
The degradation of Chicago Sky Blue 6B by purified laccase from Pycnoporus cinnabarinus is a subject of interest in the field of environmental sciences. This study provides insights into the biodegradation of synthetic dyes, crucial for wastewater treatment and environmental protection (Schliephake et al., 2000).
Spectroscopic Analysis
Spectroscopic studies of Chicago Sky Blue 6B in various solutions and on cellulose surfaces offer insights into the interactions of dyes with different environments. These findings are relevant in fields like material science and dye chemistry (Abbott et al., 2004).
Photoisomerization Enhancement
Enhancement of photoisomerization of Chicago Sky Blue 6B using long-range surface plasmon resonance is another area of research. This has implications in the study of light-induced molecular changes and their applications in various technologies (Nakajo et al., 2018).
Photocatalytic Degradation
Studies on the photocatalytic degradation of Chicago Sky Blue 6B using titanium dioxide thin film provide insights into the removal of harmful dyes from wastewater using photocatalysis, an important area in environmental remediation (Mohammed & McKenzie, 2005).
Advanced Oxidation Processes
The oxidation kinetics of Chicago Sky Blue 6B in drinking water using advanced oxidation processes is a critical area of study in water treatment technology. This research helps in understanding the effectiveness of these processes in removing organic pollutants (Mizrahi & Litaor, 2014).
Molecular Self-Assembly
Research on the molecular self-assembly of Chicago Sky Blue onto solid substrates explores the interactions at the molecular level, which is vital for the development of nanotechnology and material science applications (Islam et al., 2011).
Photodegradation in Nitrate Solutions
The impact of organic impurities on the photooxidation of Chicago Sky Blue 6B in nitrate solutions sheds light on the complex interactions between dyes and other chemicals, relevant in environmental chemistry and pollution control (Panteleeva et al., 2019).
Mycoses Diagnosis
In medical research, Chicago Sky Blue 6B has been used in the diagnosis of superficial and cutaneous mycoses, providing a rapid and effective method for detecting fungal infections (Afshar et al., 2018).
properties
Product Name |
Chicago Sky Blue 6B |
|---|---|
Molecular Formula |
C34H24N6Na4O16S4 |
Molecular Weight |
992.79 |
synonyms |
6,6/'-[(3,3-Dimethoxy[1,1/'-biphenyl]-4,4/'-diyl)bis(azo)]bis[4-amino-5-hydroxy-1,3-napthalenedisulphonic acid] tetrasodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



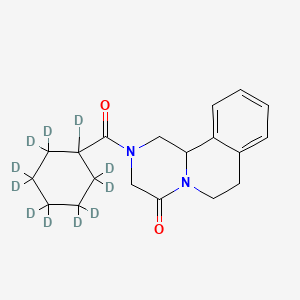
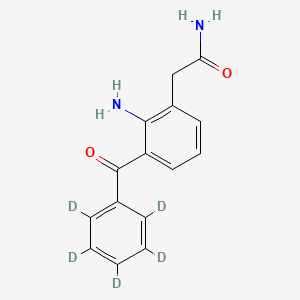
![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)
![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)
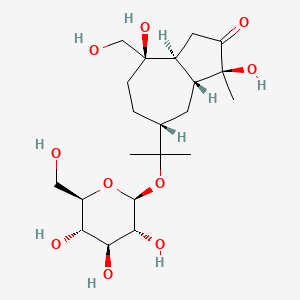


![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)
